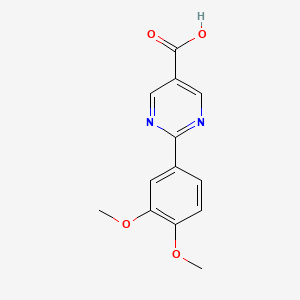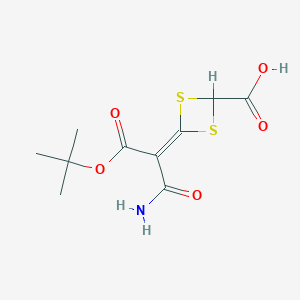
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid is a complex organic compound featuring a unique structure that includes a tert-butyl group, a dioxopropan-2-ylidene moiety, and a dithietane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid typically involves multiple steps, including esterification, mesylation, azide substitution, and reduction followed by hydrolysis . The reaction conditions are carefully controlled to ensure high yields and purity of the final product. Common reagents used in these reactions include tert-butyl acetate, perchloric acid, and various solvents such as dichloromethane and methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity . This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid
- tert-Butyl carbamate
- 1,3,5-Triazine aminobenzoic acid derivatives
Uniqueness
4-(1-Amino-3-(tert-butoxy)-1,3-dioxopropan-2-ylidene)-1,3-dithietane-2-carboxylic acid is unique due to its combination of a tert-butyl group, a dioxopropan-2-ylidene moiety, and a dithietane ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C10H13NO5S2 |
|---|---|
Molecular Weight |
291.3 g/mol |
IUPAC Name |
4-[1-amino-3-[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-ylidene]-1,3-dithietane-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO5S2/c1-10(2,3)16-7(15)4(5(11)12)8-17-9(18-8)6(13)14/h9H,1-3H3,(H2,11,12)(H,13,14) |
InChI Key |
DSQNMMSQWHSMPW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(=C1SC(S1)C(=O)O)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


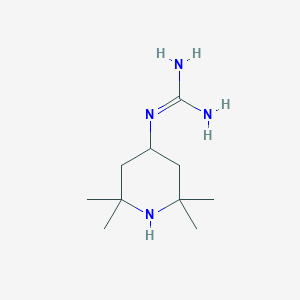
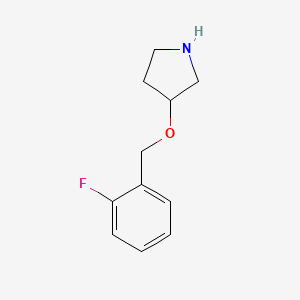
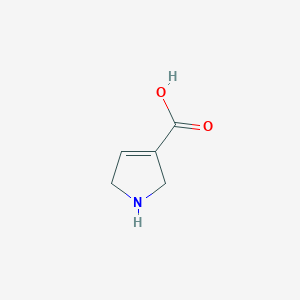
![4-Amino-1-(hydroxymethyl)bicyclo[2.2.2]octan-2-ol](/img/structure/B11765808.png)
![2-(Ethylthio)-1H-benzo[d]imidazol-5-amine](/img/structure/B11765811.png)
![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}-1-methylcyclohexane-1-carboxylic acid](/img/structure/B11765820.png)
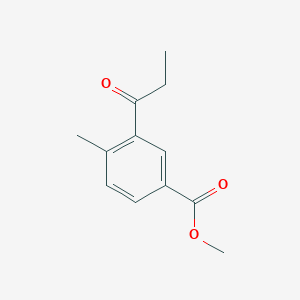
![[(2R)-6-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-yl]methanol](/img/structure/B11765832.png)
![2-[4-(1,3-Dioxolan-2-yl)benzoyl]thiobenzaldehyde](/img/structure/B11765841.png)
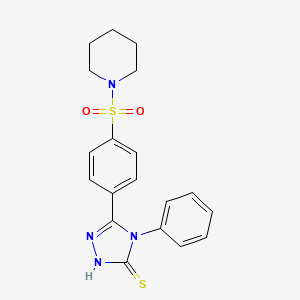


![2-[4-(Pyrrolidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B11765862.png)
